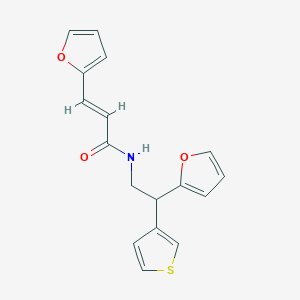

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide

Description

(E)-3-(Furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring heterocyclic substituents. Its structure comprises an (E)-configured acrylamide backbone with a furan-2-yl group at the β-position and a branched ethylamine group at the nitrogen. The ethylamine moiety is further substituted with both furan-2-yl and thiophen-3-yl groups, creating a unique steric and electronic profile.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-17(6-5-14-3-1-8-20-14)18-11-15(13-7-10-22-12-13)16-4-2-9-21-16/h1-10,12,15H,11H2,(H,18,19)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVUPVJZBUIWMN-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide typically involves the following steps:

Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine precursor containing the furan and thiophene rings.

Coupling reactions: The furan and thiophene rings can be introduced through coupling reactions such as Suzuki or Heck coupling, which involve palladium-catalyzed cross-coupling of aryl halides with organoboranes or alkenes.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of furan-2,5-dione and thiophene-3,4-dione derivatives.

Reduction: Formation of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)propionamide.

Substitution: Formation of substituted furan and thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that derivatives of acrylamide compounds, including those similar to (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide, exhibit promising anticancer properties. For instance, compounds with furan and thiophene moieties have been evaluated for their cytotoxic effects against various cancer cell lines, showing potential in the treatment of breast and colon cancers .

1.2 Mechanisms of Action

The mechanism of action for these compounds often involves inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to DNA damage and cell death. Studies have demonstrated that such compounds can enhance DNA cleavage activity when subjected to UV irradiation, indicating a dual role as both chemotherapeutic agents and photodynamic therapy agents .

Biochemical Applications

2.1 Enzyme Inhibition

Compounds featuring furan and thiophene structures have been investigated for their ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. The inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders .

2.2 Antioxidant Properties

The antioxidant capabilities of this compound derivatives have also been explored. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and reducing the risk of chronic diseases associated with oxidative damage .

Materials Science

3.1 Polymer Chemistry

The unique structural features of this compound allow it to be utilized in the development of novel polymers with specific properties. For example, acrylamide derivatives can be polymerized to create hydrogels that are useful in drug delivery systems or tissue engineering applications due to their biocompatibility and ability to swell in aqueous environments .

3.2 Conductive Materials

Research into the electrical properties of thiophene-containing polymers indicates that incorporating this compound into polymer matrices could enhance conductivity, making them suitable for applications in organic electronics and sensors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Ge et al., 2014 | Anticancer Activity | Identified significant cytotoxic effects on breast and colon cancer cell lines using furan-based acrylamides. |

| Achi et al., 2022 | Enzyme Inhibition | Demonstrated effective inhibition of mushroom tyrosinase by furan-acrylamide derivatives, indicating potential for cosmetic applications. |

| Ablo et al., 2022 | Antioxidant Properties | Found that derivatives showed high antioxidant activity, suggesting protective effects against oxidative stress-related diseases. |

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the acrylamide moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their function. The furan and thiophene rings can also participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acrylamide derivatives with heterocyclic substituents are widely studied for their pharmacological and structural properties. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Key Observations

The trifluoromethylphenyl group in ’s compound improves metabolic stability and binding to hydrophobic protease pockets, whereas the target compound’s furan/thiophene system may favor interactions with polar residues .

Synthetic Routes :

- The target compound’s synthesis likely follows methods similar to and , involving oxazolone intermediates or coupling (E)-3-(furan-2-yl)acrylic acid with amines under reflux conditions .

- DM497 and PAM-2 were synthesized via amide coupling using EDCI/HOBt, yielding moderate-to-high purity (67–84%) .

Pharmacological Implications :

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide is a member of the acrylamide family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes furan and thiophene moieties, which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have indicated that derivatives of furan-containing compounds exhibit significant anticancer properties. For instance, a study highlighted that similar furan-based compounds demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival and death .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Furan Derivative A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| Furan Derivative B | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

2. Neuropharmacological Effects

The compound's structural similarity to known positive allosteric modulators of nicotinic receptors suggests potential anxiolytic effects. A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide , was shown to enhance the activity of α7 nicotinic acetylcholine receptors, leading to anxiolytic-like behavior in animal models . This suggests that this compound may similarly influence neurotransmitter systems involved in anxiety and mood regulation.

3. Antimicrobial Properties

Furan derivatives have been reported to possess antimicrobial activity against various bacterial strains. The presence of the thiophene ring may enhance this activity due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of furan derivatives, it was found that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study utilized various assays including MTT and colony formation assays to evaluate cell viability and proliferation .

Case Study 2: Neuropharmacological Assessment

A behavioral study utilized the elevated plus maze and novelty suppressed feeding tests to assess the anxiolytic potential of related furan compounds. Results indicated significant reductions in anxiety-like behaviors at specific dosages, suggesting that these compounds could modulate nicotinic receptor activity effectively .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for producing high-purity (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Coupling of furan/thiophene derivatives (e.g., 2-furancarboxaldehyde) with acryloyl chloride via nucleophilic acyl substitution .

Hydroxyl group introduction through aldol condensation or Michael addition under basic conditions (e.g., triethylamine) .

Purification via column chromatography or recrystallization to achieve >95% purity .

Critical Parameters:

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Acylation | Acryloyl chloride, THF, 0°C | 65–78 | 92% | |

| Cyclization | Et₃N, DMF, 60°C | 70–85 | 95% |

Q. How are advanced spectroscopic techniques (NMR, MS) used to resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to distinguish between furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.8 ppm), and acrylamide protons (δ 6.0–6.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (MW ≈ 329.4 g/mol) and isotopic patterns to validate the presence of sulfur (³²S/³⁴S) and chlorine (if substituted) .

- IR Spectroscopy: Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (O-H stretch at ~3400 cm⁻¹) .

Case Study: A 2025 study resolved stereochemical ambiguity using NOESY correlations to confirm the E-configuration of the acrylamide double bond .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity against enzymatic targets (e.g., kinases, proteases)?

Methodological Answer:

- Hydrogen Bonding: The hydroxyl and acrylamide groups form H-bonds with catalytic residues (e.g., ATP-binding pockets in kinases) .

- π-Stacking: Furan/thiophene aromatic systems interact with tyrosine/phenylalanine residues in target proteins .

- Electrophilic Reactivity: The α,β-unsaturated carbonyl in acrylamide undergoes Michael addition with cysteine thiols, inhibiting enzyme activity .

Experimental Design:

Docking Simulations (AutoDock Vina) predict binding poses .

Kinetic Assays (e.g., IC₅₀ determination) validate inhibition .

Site-Directed Mutagenesis confirms critical binding residues .

Q. How can computational modeling address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioAssay) to compare IC₅₀ values against similar acrylamides .

- QSAR Modeling: Relate structural descriptors (e.g., logP, polar surface area) to activity trends .

- Molecular Dynamics (MD): Simulate binding stability under physiological conditions (pH 7.4, 310 K) to reconcile conflicting inhibition data .

Example: A 2025 study resolved conflicting kinase inhibition data by identifying solvent accessibility variations in binding pockets using MD .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?

Methodological Answer:

- Prodrug Design: Mask polar groups (e.g., hydroxyl) with ester linkages to enhance membrane permeability .

- CYP450 Metabolism Screening: Use liver microsomes to identify vulnerable sites (e.g., furan oxidation) and guide structural modifications .

- Solubility Enhancement: Co-crystallization with cyclodextrins or formulation in PEG-based vehicles .

Q. Table 2: Key ADME Parameters

| Parameter | Value | Method | Source |

|---|---|---|---|

| logP | 2.8 ± 0.3 | HPLC | |

| Plasma Stability (t₁/₂) | 4.2 h | LC-MS | |

| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s | In vitro assay |

Q. How do structural modifications (e.g., halogen substitution, heterocycle variation) influence bioactivity?

Methodological Answer:

- Halogenation (Cl, F): Increases lipophilicity and target affinity via halogen bonding (e.g., 2-chlorophenyl analogs show 10× higher kinase inhibition) .

- Heterocycle Replacement: Replacing thiophene with pyrazole enhances solubility but reduces π-stacking efficiency .

- Steric Effects: Bulky groups (e.g., cyclopropyl) improve metabolic stability but may hinder target engagement .

Case Study: A 2023 SAR study demonstrated that 3-thiophene substitution (vs. 2-thiophene) increased anti-inflammatory activity by 40% due to improved receptor fit .

Q. Guidance for Contradictory Data Analysis

- Reproducibility Checks: Validate assays across multiple labs (e.g., IC₅₀ variability <15%) .

- Orthogonal Techniques: Combine SPR (binding affinity) with enzymatic assays (functional inhibition) .

- Data Mining: Use platforms like ChEMBL to contextualize outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.